Acetic acid, 2-[[5-(1,3-benzodioxol-5-yl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide
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Overview
Description
Acetic acid, 2-[[5-(1,3-benzodioxol-5-yl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a cyclohexyl group, and a triazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[[5-(1,3-benzodioxol-5-yl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of the Benzodioxole Moiety: The benzodioxole group is introduced through a nucleophilic substitution reaction, often using a halogenated benzodioxole derivative.
Attachment of the Cyclohexyl Group: The cyclohexyl group is typically introduced via a Grignard reaction or other alkylation methods.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction conditions to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazole ring or the acetic acid hydrazide moiety, potentially yielding amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Functionalized benzodioxole or triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of benzodioxole and triazole exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it could act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development .
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of acetic acid, 2-[[5-(1,3-benzodioxol-5-yl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The benzodioxole moiety may facilitate binding to hydrophobic pockets, while the triazole ring could participate in hydrogen bonding or coordination with metal ions. These interactions could modulate the activity of the target proteins, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Acetic acid, 2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, ethyl ester: Similar structure but with a phenyl group instead of a cyclohexyl group.
Acetic acid, 2-[[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide: Similar structure but with a methyl group instead of a cyclohexyl group.
Uniqueness
The uniqueness of acetic acid, 2-[[5-(1,3-benzodioxol-5-yl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide lies in its combination of the benzodioxole, cyclohexyl, and triazole moieties. This specific arrangement of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[[5-(1,3-benzodioxol-5-yl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S/c18-19-15(23)9-26-17-21-20-16(22(17)12-4-2-1-3-5-12)11-6-7-13-14(8-11)25-10-24-13/h6-8,12H,1-5,9-10,18H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIHCMVHSXCXEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=C2SCC(=O)NN)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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